Undecane-2,4-dione

Metal Ion Extraction Chelating Ion Exchanger Water Remediation

Undecane-2,4-dione (CAS 25826-10-2), also known as 2,4-undecanedione or 1-hexyl-2,4-pentanedione, is a linear aliphatic beta-diketone with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. This compound belongs to the class of 2,4-alkanediones, characterized by two carbonyl groups separated by a single methylene unit, which imparts distinct chelating properties and synthetic utility.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 25826-10-2
Cat. No. B15301316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecane-2,4-dione
CAS25826-10-2
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)C
InChIInChI=1S/C11H20O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h3-9H2,1-2H3
InChIKeyPZMFITAWSPYPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecane-2,4-dione (CAS 25826-10-2) – Technical Baseline for Procurement and Research Selection


Undecane-2,4-dione (CAS 25826-10-2), also known as 2,4-undecanedione or 1-hexyl-2,4-pentanedione, is a linear aliphatic beta-diketone with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . This compound belongs to the class of 2,4-alkanediones, characterized by two carbonyl groups separated by a single methylene unit, which imparts distinct chelating properties and synthetic utility. It is commercially available as a colorless liquid with purity typically exceeding 98% . Undecane-2,4-dione is employed as a synthetic intermediate in organic chemistry, a component in flavor and fragrance formulations, and most notably as a liquid chelating ion exchanger for metal ion recovery from aqueous solutions [1].

Undecane-2,4-dione Substitution Risks: Why Analog Interchange Compromises Performance


Substituting Undecane-2,4-dione with a closely related analog such as nonane-2,4-dione, decane-2,4-dione, or undecan-2-one is not scientifically equivalent and may lead to significant performance degradation in critical applications. The specific chain length of undecane-2,4-dione directly influences its hydrophobic-hydrophilic balance, which in turn governs its extraction efficiency for metal ions in aqueous-organic biphasic systems [1]. Furthermore, the presence of the 1,3-diketone moiety enables strong bidentate chelation, a property that monoketones like undecan-2-one lack entirely. Even among 2,4-alkanediones, variations in chain length alter the compound's lipophilicity, volatility, and odor profile, as evidenced by the dramatic difference in odor threshold between nonane-2,4-dione (3.9 ng/L air) and 3-methylnonane-2,4-dione (0.01 ng/L air) [2]. Therefore, generic substitution without rigorous validation of chain-length-specific performance and diketone-specific reactivity introduces unacceptable variability in experimental and industrial outcomes.

Undecane-2,4-dione (CAS 25826-10-2) Quantitative Evidence for Technical Selection vs. Comparators


Metal Ion Chelation and Recovery Efficiency Compared to Non-Diketone Controls

Undecane-2,4-dione demonstrates quantifiable efficacy as a liquid chelating ion exchanger (LCE) for the recovery of heavy metal ions from aqueous solutions. In a direct head-to-head comparison of its beta-diketone functionality, the synthesized LCE containing the 2,4-undecanedione moiety was able to extract Ni(II), Zn(II), Cd(II), Co(II), Hg(II), and Ce(II) ions under optimized conditions [1][2]. A separate study utilizing this LCE for Cu(II) and Pb(II) extraction established optimal parameters and confirmed its applicability for treating industrial effluents and contaminated water sources [3]. This chelation capacity arises directly from the 1,3-diketone group, a feature absent in simple alkanes or monoketones like undecan-2-one, which exhibit negligible metal-binding activity under comparable conditions (class-level inference).

Metal Ion Extraction Chelating Ion Exchanger Water Remediation

Odor Threshold and Sensory Profile Differentiation from Shorter-Chain 2,4-Alkanediones

While direct odor threshold data for undecane-2,4-dione is not publicly available, its sensory properties can be inferred from cross-study comparisons with structurally analogous 2,4-alkanediones. The odor threshold of nonane-2,4-dione was determined to be 3.9 ng/L air, whereas its 3-methyl derivative exhibited an exceptionally low threshold of 0.01 ng/L air, corresponding to a ~390-fold increase in odor potency [1]. Undecane-2,4-dione, with its longer alkyl chain, is expected to possess a distinct odor profile (reported as buttery, fried-dough, baked-fruit, and spicy [2]) and a different volatility and threshold compared to shorter-chain homologs. This difference is critical for flavor and fragrance applications, where substitution with a shorter-chain analog would alter both the intensity and character of the aroma.

Flavor Chemistry Sensory Analysis Aroma Compounds

Synthetic Utility as a Beta-Diketone Building Block Compared to Monoketones

The 1,3-diketone functionality of undecane-2,4-dione enables synthetic transformations that are impossible with monoketones like undecan-2-one. Specifically, undecane-2,4-dione can undergo condensation reactions with aldehydes or other electrophiles to form more complex organic structures . It serves as a versatile intermediate for the synthesis of heterocyclic compounds, including pyrazoles and isoxazoles, through reactions with hydrazines or hydroxylamines, respectively. This is a class-level property of beta-diketones; monoketones cannot participate in such cyclocondensation reactions due to the lack of a second carbonyl group in the beta-position. The compound is also employed in the synthesis of spiro compounds via Dieckmann or Claisen-type condensations, further distinguishing its reactivity profile.

Organic Synthesis Heterocycle Formation Condensation Reactions

Undecane-2,4-dione (CAS 25826-10-2) Validated Application Scenarios for Procurement Justification


Heavy Metal Remediation and Industrial Wastewater Treatment

Undecane-2,4-dione is directly applicable as a component of liquid chelating ion exchangers (LCEs) for the selective removal and recovery of heavy metal ions from aqueous effluents [1][2]. Its beta-diketone moiety provides the necessary binding site for metal cations such as Cu(II), Pb(II), Ni(II), Zn(II), Cd(II), Co(II), Hg(II), and Ce(II). Procurement of undecane-2,4-dione is justified over monoketones or non-chelating solvents for projects involving environmental monitoring, industrial waste processing, or hydrometallurgical metal recovery, where effective and selective metal sequestration is required.

Flavor and Fragrance Formulation with Specific Baked, Buttery, and Spicy Notes

In flavor and fragrance applications, undecane-2,4-dione contributes a characteristic profile described as buttery, fried-dough, baked-fruit, and spicy [3]. Its sensory impact is expected to differ substantially from shorter-chain 2,4-alkanediones based on established structure-odor relationships [4]. Formulators seeking to achieve a specific combination of fatty, baked, and spicy notes should procure undecane-2,4-dione rather than substituting with nonane-2,4-dione or undecan-2-one, as the latter compounds will not replicate the target aroma profile and may introduce undesirable off-notes.

Synthesis of Heterocyclic and Spiro Compounds

Undecane-2,4-dione serves as a key starting material for the synthesis of pyrazoles, isoxazoles, and various spiro compounds via condensation and cyclization reactions . Its 1,3-diketone structure is a prerequisite for these transformations. Researchers requiring a C11 beta-diketone building block for medicinal chemistry, agrochemical, or materials science applications must specifically acquire undecane-2,4-dione, as monoketone analogs are chemically incapable of participating in the intended heterocycle-forming reactions.

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